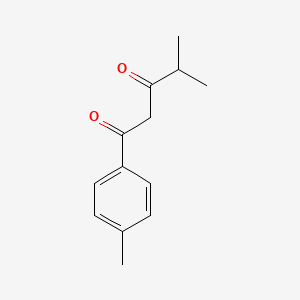
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-1-(4-methylphenyl)pentane-1,3-dione” is a chemical compound with the molecular formula C13H16O2 . It is also known by the IUPAC name "4-methyl-1-phenyl-1,3-pentanedione" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pentane backbone with a methyl group and a phenyl group attached to the first carbon, and two carbonyl groups attached to the first and third carbons . The InChI code for this compound is 1S/C12H14O2/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 204.26 . It is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Mécanisme D'action
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione acts as a potent inhibitor of the reuptake of dopamine and norepinephrine, two neurotransmitters that play a key role in the regulation of mood and emotion. By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the brain, leading to an increase in feelings of pleasure and euphoria. This compound also acts as a weak inhibitor of the reuptake of serotonin, another neurotransmitter that is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, hyperthermia, and increased locomotor activity. This compound has also been shown to produce a range of subjective effects, including feelings of pleasure, euphoria, and increased sociability.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione has several advantages and limitations for use in lab experiments. One advantage is that it is a potent inhibitor of the reuptake of dopamine and norepinephrine, making it a useful tool for studying the role of these neurotransmitters in the regulation of mood and emotion. However, this compound also has several limitations, including its potential for abuse and addiction, as well as its potential to produce adverse effects, such as psychosis and death.
Orientations Futures
There are several future directions for research on 4-Methyl-1-(4-methylphenyl)pentane-1,3-dione. One direction is to further explore its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another direction is to investigate the long-term effects of this compound use, particularly with regard to its potential for addiction and adverse effects. Additionally, more research is needed to better understand the mechanism of action of this compound and its effects on the brain and behavior.
Méthodes De Synthèse
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione is synthesized through a multi-step process involving the condensation of 3,4-methylenedioxyphenylpropan-2-one with 4-methylbenzaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then subjected to a series of purification steps to obtain pure this compound.
Applications De Recherche Scientifique
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies have shown that this compound acts as a potent inhibitor of the reuptake of dopamine and norepinephrine, two neurotransmitters that play a key role in the regulation of mood and emotion. By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the brain, leading to an increase in feelings of pleasure and euphoria.
Propriétés
IUPAC Name |
4-methyl-1-(4-methylphenyl)pentane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)12(14)8-13(15)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJJERBTMOTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

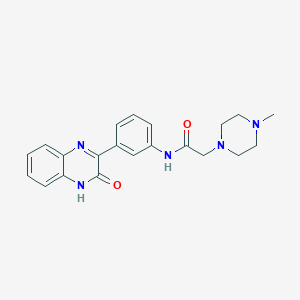
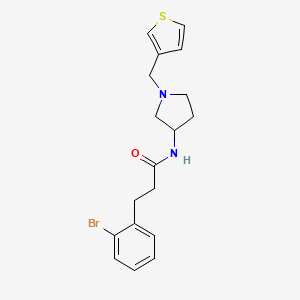
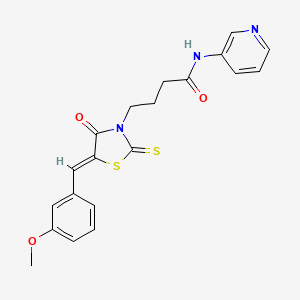
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2852696.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2852698.png)
![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)

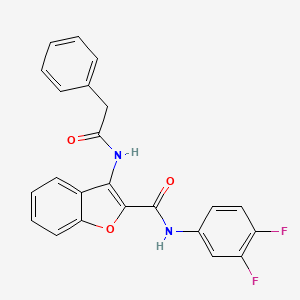
![N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2852704.png)
![3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2852707.png)


![(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2852711.png)
